molecular formula C14H16ClFN2O2S B2404964 2-[(Dimethylamino)(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride CAS No. 1417638-45-9

2-[(Dimethylamino)(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride

Cat. No. B2404964
CAS RN: 1417638-45-9
M. Wt: 330.8
InChI Key: BIULDVTWNRYRHW-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C14H16ClFN2O2S and its molecular weight is 330.8. The purity is usually 95%.
BenchChem offers high-quality 2-[(Dimethylamino)(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Dimethylamino)(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

2-[(Dimethylamino)(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride and its derivatives play a significant role in the field of chemical synthesis and structural analysis. For instance, Deady et al. (2005) studied the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, highlighting the growth inhibitory properties of these compounds against murine P388 leukemia and Lewis lung carcinoma, with some derivatives exhibiting potent cytotoxicity Deady et al., 2005. Kariuki et al. (2021) synthesized and structurally characterized isostructural thiazoles, demonstrating the potential of these compounds in creating structurally diverse libraries Kariuki et al., 2021.

Corrosion Inhibition

The compound and its related thiazoles have been identified as effective corrosion inhibitors. For instance, Quraishi and Sharma (2005) investigated thiazoles as corrosion inhibitors for mild steel in formic and acetic acid solutions, revealing that these compounds act as mixed-type inhibitors and follow the Langmuir adsorption isotherm Quraishi & Sharma, 2005.

Pharmacological and Biological Research

In pharmacological and biological research contexts, this compound is involved in the synthesis of various bioactive molecules. For example, Brunel et al. (2005) used this compound in an efficient peptide coupling method of conjugated carboxylic acids with methyl ester amino acids hydrochloride, illustrating its versatility in synthesizing biologically important substrates Brunel et al., 2005.

properties

IUPAC Name

2-[dimethylamino-(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2S.ClH/c1-8-12(14(18)19)20-13(16-8)11(17(2)3)9-4-6-10(15)7-5-9;/h4-7,11H,1-3H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIULDVTWNRYRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C2=CC=C(C=C2)F)N(C)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Dimethylamino)(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride

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